molecular formula C23H14BF7O B3068555 2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate CAS No. 62497-19-2

2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate

Cat. No.: B3068555
CAS No.: 62497-19-2
M. Wt: 450.2 g/mol
InChI Key: FRADIBPDZCOIFV-UHFFFAOYSA-N
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Description

2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate is a triarylpyrylium salt known for its applications in photocatalysis and material science. This compound is characterized by its high reactivity under visible light, making it a valuable photosensitizer in various chemical reactions .

Biochemical Analysis

Biochemical Properties

The 2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate is known to interact with a variety of biomolecules. It is used as a photosensitizer, which means it can absorb light and transfer that energy to other molecules This property allows it to participate in a variety of biochemical reactions

Molecular Mechanism

The molecular mechanism of action for this compound is primarily through its role as a photosensitizer It absorbs light and can transfer this energy to other molecules, potentially leading to changes in their function This can result in a variety of effects, including enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate typically involves the cyclization of aromatic alkynes with nitriles under visible-light irradiation. This process uses a pyrylium salt as the photoredox catalyst . The reaction conditions are mild, often carried out at room temperature without the need for external ligands or additives .

Industrial Production Methods

While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory methods, with scalability adjustments to accommodate larger production volumes. The use of photoreactors and controlled light sources is crucial for maintaining the efficiency and consistency of the reaction .

Chemical Reactions Analysis

Scientific Research Applications

2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate is unique due to its high reactivity under visible light and its ability to catalyze a wide range of reactions without the need for external ligands or additives. This makes it a versatile and efficient catalyst in both academic and industrial settings .

Properties

IUPAC Name

2,4,6-tris(4-fluorophenyl)pyrylium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14F3O.BF4/c24-19-7-1-15(2-8-19)18-13-22(16-3-9-20(25)10-4-16)27-23(14-18)17-5-11-21(26)12-6-17;2-1(3,4)5/h1-14H;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRADIBPDZCOIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC(=CC=C1C2=CC(=[O+]C(=C2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14BF7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62497-19-2
Record name 62497-19-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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